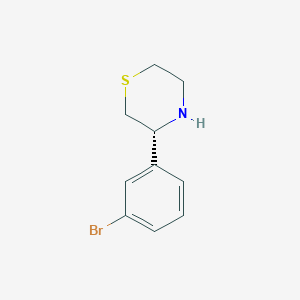
3-(3-Bromophenyl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromophenyl)thiomorpholine is a useful research compound. Its molecular formula is C10H12BrNS and its molecular weight is 258.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 3-(3-Bromophenyl)thiomorpholine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies show that it can inhibit specific cancer cell lines, demonstrating promising IC50 values comparable to established chemotherapeutics. For instance, the compound has shown activity against human prostate cancer cells with an IC50 value of approximately 9.27 µM, indicating its potential as a lead compound in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| Prostate Cancer (PRXF 22Rv1) | 9.27 |
| Breast Cancer (MCF-7) | TBD |
| Lung Cancer (A549) | TBD |
Structure-Activity Relationship Studies
Interaction studies involving this compound focus on its binding affinity to biological targets. Modifications to the thiomorpholine structure can significantly alter binding interactions and biological activity profiles, providing insights into structure-activity relationships. For example, variations in the substitution pattern on the phenyl ring can lead to distinct pharmacokinetic and pharmacodynamic properties.
Case Studies
-
Anticancer Efficacy
A study conducted by Kumar et al. synthesized several thiomorpholine derivatives and evaluated their anticancer activity against various cell lines, including MCF-7 and A549. The results indicated that compounds with bromophenyl substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts, highlighting the importance of structural modifications in drug design. -
Antimicrobial Mechanism
Research published in the Journal of Medicinal Chemistry explored the antimicrobial mechanisms of thiomorpholine derivatives. The study found that this compound inhibited key enzymes involved in fatty acid biosynthesis in bacteria, effectively disrupting their growth.
Broader Applications
Beyond medicinal chemistry, thiomorpholine derivatives have been explored for their potential applications in other areas:
- Anti-inflammatory Agents : Some derivatives have shown promise in inhibiting inflammatory pathways, making them candidates for treating conditions like arthritis.
- Antitubercular Activity : Research suggests that certain thiomorpholine derivatives possess antitubercular properties, potentially aiding in tuberculosis treatment.
- Dipeptidyl Peptidase IV Inhibition : This activity is relevant for developing treatments for type 2 diabetes mellitus.
Propiedades
IUPAC Name |
(3R)-3-(3-bromophenyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNS/c11-9-3-1-2-8(6-9)10-7-13-5-4-12-10/h1-3,6,10,12H,4-5,7H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMWTUQFDMCQBY-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC[C@H](N1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













